

# Analysis of TAM558 Intermediate-2 Structure Awaits Public Spectroscopic Data

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## Compound of Interest

Compound Name: TAM558 intermediate-2

Cat. No.: B12386905

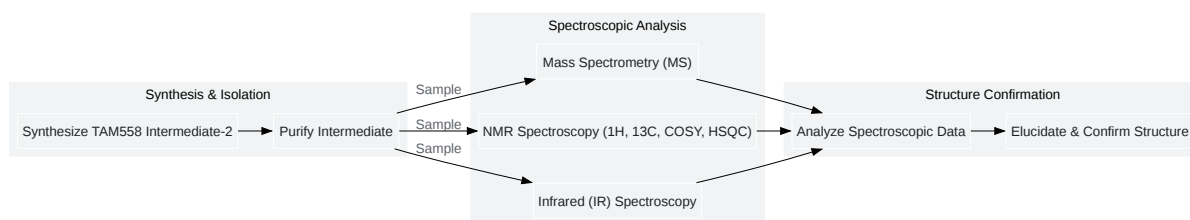
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Confirmation of the precise chemical structure of **TAM558 intermediate-2**, a key component in the synthesis of the antibody-drug conjugate (ADC) payload TAM558, remains contingent upon the public release of detailed spectroscopic data. At present, publicly accessible scientific literature and patent documents do not contain the requisite Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), or other spectroscopic information necessary for a definitive structural elucidation and comparative analysis.

TAM558 is the cytotoxic payload utilized in the formation of OMTX705, an ADC targeting Fibroblast Activation Protein (FAP) for cancer therapy. The synthesis of this complex payload involves several chemical steps, with **TAM558 intermediate-2** representing a crucial precursor. While the molecular formula (C<sub>29</sub>H<sub>50</sub>N<sub>4</sub>O<sub>5</sub>S) and molecular weight (566.80 g/mol) of this intermediate are known, detailed experimental data to unambiguously confirm its atomic connectivity and stereochemistry are not available in the public domain.

For researchers, scientists, and drug development professionals, a thorough spectroscopic analysis is paramount for verifying the identity and purity of synthetic intermediates, ensuring the quality and consistency of the final active pharmaceutical ingredient. A typical analytical workflow to confirm a chemical structure, such as that of **TAM558 intermediate-2**, would involve a multi-technique approach.

Hypothetical Workflow for Structural Confirmation:



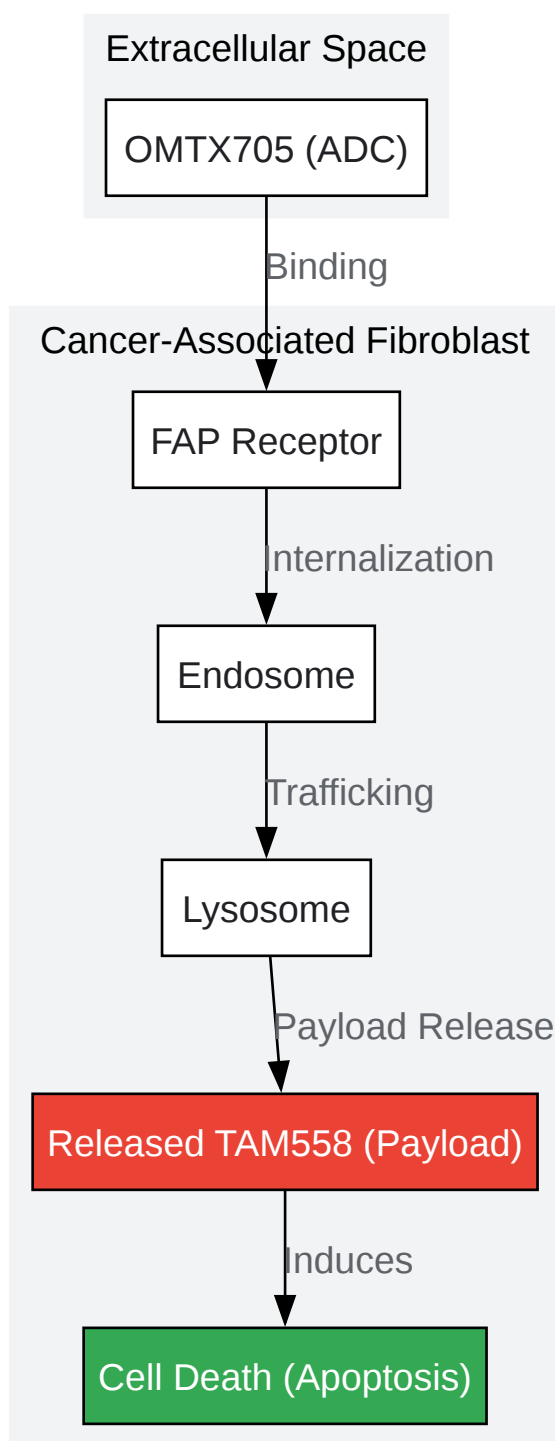
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Caption: Hypothetical workflow for the spectroscopic confirmation of **TAM558 intermediate-2**.

A detailed guide would typically present a comparison of expected versus observed spectroscopic data. For instance, a table summarizing the  $^1\text{H}$  and  $^{13}\text{C}$  NMR chemical shifts, coupling constants, and mass spectrometry fragmentation patterns would be provided. However, the absence of this foundational data in published resources precludes the creation of such a comparative analysis.

In a related context, the signaling pathway of the final ADC, OMTX705, involves its binding to FAP on cancer-associated fibroblasts, leading to internalization and release of the cytotoxic payload.

Signaling Pathway of FAP-Targeted ADCs:



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Caption: Simplified signaling pathway of a FAP-targeting antibody-drug conjugate like OMTX705.

While the broader mechanism of action for FAP-targeting ADCs is understood, the specific experimental data required to validate the structure of **TAM558 intermediate-2** is not currently available. Researchers and professionals in the field are encouraged to consult proprietary documentation or future publications for detailed spectroscopic analysis of this compound.

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